Sabinene

Description

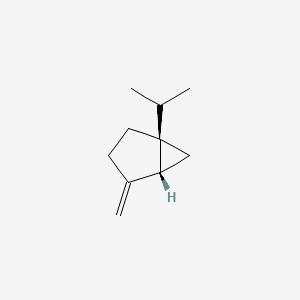

Structure

3D Structure

Properties

IUPAC Name |

4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVASEGYNIMXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(=C)C1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3387-41-5 | |

| Record name | Sabinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SABINENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thuj-4(10)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Pharmacological Properties of Sabinene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sabinene is a natural bicyclic monoterpene found in the essential oils of numerous plant species, including Holm oak (Quercus ilex), Norway spruce (Picea abies), and various spices such as black pepper and nutmeg[1][2]. Characterized by its spicy, woody, and peppery aroma, this compound has traditionally been utilized in the fragrance and food industries[1][3]. Emerging scientific evidence has illuminated its diverse pharmacological activities, positioning it as a molecule of significant interest for therapeutic development. This document provides an in-depth technical overview of the known pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective activities. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[2][4] Its mechanism of action primarily involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling axis.

Mechanism of Action

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to suppress the inflammatory response.[5] It effectively reduces the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, two critical kinases in the inflammatory cascade.[5] This upstream inhibition leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and a subsequent decrease in nitric oxide (NO) production, a key inflammatory mediator.[4][5] Furthermore, this compound significantly reduces the mRNA expression of pro-inflammatory cytokines, particularly Interleukin-6 (IL-6).[5]

Signaling Pathway

The diagram below illustrates the inhibitory effect of this compound on the LPS-induced inflammatory pathway in macrophages.

Caption: this compound's inhibition of the LPS-induced MAPK signaling pathway.

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the observed quantitative anti-inflammatory effects of this compound.

| Cell Line | Stimulant | Target Measured | Effect of this compound | Concentration | Reference |

| RAW 264.7 | LPS | IL-6 mRNA levels | Reduced by more than half | Not specified | [5] |

| RAW 246.7 | LPS | NO Production | Dose-dependent reduction | Up to 200 µg/mL | [5] |

| Macrophages | LPS + IFN-γ | NO Production | Strong inhibition | Not specified | [4] |

Antimicrobial Activity

This compound and its hydrate form exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1][6][7] Gram-positive bacteria have shown greater susceptibility compared to Gram-negative bacteria.[6][7]

Spectrum of Activity

Studies have evaluated the antimicrobial effects of this compound hydrate against a panel of microorganisms. The most susceptible were the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus.[7] Notable activity was also observed against the Gram-negative bacterium Escherichia coli and the yeasts Candida albicans and Candida krusei.[6][7] In contrast, Pseudomonas aeruginosa and the fungus Aspergillus niger were found to be more resistant.[6][7] this compound has also demonstrated prominent antibiofilm properties against E. coli and S. aureus.[8]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The table below presents the MIC values for this compound hydrate against various microorganisms.

| Microorganism | Type | MIC (mg/mL) | Reference |

| Bacillus subtilis | Gram-positive Bacteria | 0.0312 | [7] |

| Staphylococcus aureus | Gram-positive Bacteria | 0.0625 | [7] |

| Escherichia coli | Gram-negative Bacteria | 0.125 | [6][7] |

| Candida albicans | Yeast | 0.125 | [6][7] |

| Candida krusei | Yeast | 0.25 | [6][7] |

| Candida parapsilosis | Yeast | 0.75 | [6][7] |

Antioxidant Properties

This compound demonstrates significant antioxidant activity, protecting cells from oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities.[2][9][10]

Mechanisms of Antioxidant Action

-

Free Radical Scavenging: In vitro studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay confirmed that this compound has concentration-dependent antioxidant activity.[9][11] It provides significant protection from oxidative deterioration by neutralizing free radicals.[2]

-

Cellular Protection: this compound treatment has been shown to protect yeast cells from hydrogen peroxide-induced cytotoxicity.[9][11]

-

Enzyme Modulation: In yeast cells under oxidative stress, this compound treatment decreased the generation of reactive oxygen species (ROS) and reduced the activities of antioxidant enzymes such as glutathione S-transferase and catalase, suggesting a restoration of cellular redox balance.[9][11] In starved myotubes, this compound was found to inhibit the elevated levels of ROS.[12][13]

Experimental Workflow: DPPH Radical Scavenging Assay

The following diagram outlines the typical workflow for assessing the antioxidant activity of this compound using the DPPH assay.

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Skeletal Muscle Atrophy Prevention

Recent studies have highlighted the potential of this compound to prevent skeletal muscle atrophy, particularly under conditions of malnutrition or starvation.[12][13]

Mechanism of Action

This compound's protective effect is mediated through the inhibition of the reactive oxygen species (ROS)-mediated MAPK/MuRF-1 signaling pathway.[12][13] Starvation induces oxidative stress (increased ROS), which in turn activates p38 MAPK and ERK1/2.[12] This activation leads to an upregulation of the E3 ubiquitin ligase Muscle Ring-Finger Protein-1 (MuRF-1), a key protein involved in muscle protein degradation and atrophy.[12][13] this compound attenuates this entire cascade by inhibiting ROS production, which subsequently diminishes the phosphorylation of p38 and ERK1/2 and reduces MuRF-1 expression.[12][13]

Quantitative Data: Effects on Myotubes

| Cell Line | Condition | Treatment | Observed Effect | Reference |

| L6 Myotubes | Starvation | 300 µM this compound | Decreased MuRF-1 expression | [12] |

| L6 Myotubes | Starvation | 300 µM this compound | Attenuated phosphorylation of ERK1/2 and p38 MAPK | [12] |

| L6 Myotubes | Starvation | 10-300 µM this compound | Dose-dependent inhibition of myotube diameter decrease | [12] |

Anticancer and Angiostatic Effects

This compound and its derivatives have demonstrated potential as anticancer agents, showing efficacy against various cancer cell lines and exhibiting antiangiogenic properties.[9][14][15]

Cytotoxic and Pro-Apoptotic Activity

This compound has been shown to be effective against non-small cell lung cancer (NSCLC) cells.[14][16] Studies on the four main monoterpenes in Origanum majorana essential oil, including this compound hydrate, found they significantly decreased NSCLC cell viability in a concentration-dependent manner and reduced their colony growth in vitro.[14][17] A combination of terpinen-4-ol and this compound hydrate was identified as the most potent, markedly enhancing the anticancer effect through the downregulation of survivin, an inhibitor of apoptosis protein.[14][17]

Antiangiogenic Effects

In silico molecular docking studies have suggested that this compound possesses antiangiogenic effects by interacting with Vascular Endothelial Growth Factor (VEGF) and its receptor.[9] These findings were supported by in vitro results demonstrating that this compound has angiostatic and antiangiogenic properties.[9][11]

Neuroprotective Properties

This compound exhibits significant neuroprotective potential, with studies pointing to its utility in models of neurodegenerative diseases like Alzheimer's disease (AD) and neuroinflammation-induced memory decline.[18][19]

Mechanism of Action

This compound's neuroprotective effects are multifaceted:

-

Anti-neuroinflammatory: It mitigates neuroinflammation by significantly lowering the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the prefrontal cortex and hippocampus in LPS-treated mice.[18]

-

Antioxidant: It suppresses oxidative stress in the brain by reducing malondialdehyde (a marker of lipid peroxidation) and increasing levels of the antioxidant glutathione and the activity of glutathione peroxidase.[18]

-

Cholinergic Function: The compound enhances cholinergic function by reducing acetylcholinesterase (AChE) activity, thereby increasing acetylcholine availability.[18]

-

Modulation of AD Pathways: In an AlCl3-induced rat model of AD, this compound treatment reduced the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and glycogen synthase kinase-3β (GSK3β), key enzymes in the amyloidogenic pathway and tau hyperphosphorylation, respectively.[19][20]

Experimental Workflow: Animal Model of Neurodegeneration

The diagram below outlines a general experimental workflow for investigating the neuroprotective effects of this compound in vivo.

Caption: General workflow for in vivo neuroprotective studies of this compound.

Key Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Macro-dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

-

Preparation: A two-fold serial dilution of this compound (or this compound hydrate) is prepared in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) in test tubes.[6][7]

-

Inoculation: Each tube is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

-

Controls: A positive control (broth with inoculum, no this compound) and a negative control (broth only) are included.

-

Incubation: Tubes are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[6][7]

Cell Viability Assessment: MTT Assay

This colorimetric assay is used to assess cell metabolic activity and, by extension, cytotoxicity or cell viability after treatment.

-

Cell Seeding: Cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of this compound and/or an inflammatory stimulus like LPS. Cells are incubated for a specified period (e.g., 24 hours).[5]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

In Vivo Anti-inflammatory Model: Rat Paw Edema

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Rats are divided into control, standard (e.g., indomethacin-treated), and this compound-treated groups.

-

Compound Administration: this compound or the standard drug is administered orally or via intraperitoneal injection. The control group receives the vehicle.

-

Edema Induction: After a set time (e.g., 1 hour), a phlogistic agent (e.g., carrageenan solution) is injected into the sub-plantar region of one hind paw of each rat to induce localized edema.

-

Measurement: The volume of the paw is measured using a plethysmometer at time 0 (before induction) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Analysis: The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group. A study on essential oils containing this compound demonstrated its anti-inflammatory effect in this model.[1]

References

- 1. This compound - Lab Effects Terpene Glossary [labeffects.com]

- 2. leafwell.com [leafwell.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Antifungal, antioxidant and anti-inflammatory activities of Oenanthe crocata L. essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In Situ Antimicrobial Properties of this compound Hydrate, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound: Everything You Need To Know About this Terpene | Mamedica [mamedica.co.uk]

- 11. Phytochemical Repurposing of Natural Molecule: this compound for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK–MuRF-1 Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK-MuRF-1 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the Anticancer Potential of Origanum majorana Essential Oil Monoterpenes Alone and in Combination against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Inhibits Lipopolysaccharide-Induced Memory Decline by Enhancing Cholinergic Function, Decreasing Molybdenum Enzymes, and Suppressing Oxidative Stress and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological Evaluation and In-Silico Study of this compound as a Potential Anti-Alzheimer's Drug in AlCl3-Induced Rat Model via BACE-1 and GSK3β Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

CAS number and molecular formula for sabinene

Sabinene is a natural bicyclic monoterpene found in a variety of plants. It is a key component of the essential oils of several species, including Norway spruce (Picea abies) and holm oak (Quercus ilex)[1]. This document provides the fundamental physicochemical identifiers for this compound, specifically its Chemical Abstracts Service (CAS) number and molecular formula.

Molecular and Registry Information

The molecular formula for this compound is C10H16[1][2][3][4][5]. The CAS number provides a unique identifier for this chemical substance. This compound exists as different stereoisomers, each with its own specific CAS number. The general CAS number for this compound is 3387-41-5[1][2][4][5]. The specific CAS numbers for the (-)-sabinene and (+)-sabinene enantiomers are 10408-16-9 and 2009-00-9, respectively[1].

| Identifier | Value |

| Molecular Formula | C10H16[1][2][3][4][5] |

| CAS Number (racemic) | 3387-41-5[1][2][4][5] |

| CAS Number ((-)-sabinene) | 10408-16-9[1][3] |

| CAS Number ((+)-sabinene) | 2009-00-9[1] |

References

physical and chemical properties of sabinene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of sabinene, a bicyclic monoterpene of significant interest in various scientific and industrial fields. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its biosynthetic pathway.

Physical and Chemical Properties

This compound is a naturally occurring bicyclic monoterpene with the molecular formula C₁₀H₁₆.[1][2] It is a key constituent of various essential oils, including those from Norway spruce and holm oak, and contributes to the characteristic spicy flavor of black pepper.[2] this compound exists as two enantiomers, (+)-sabinene and (-)-sabinene.

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Density | 0.844 g/mL at 20 °C | [2] |

| Boiling Point | 163-165 °C at 760 mmHg | [3] |

| Refractive Index | ~1.47 | - |

| Optical Rotation | Varies depending on the enantiomer | - |

Table 2: Solubility and Spectroscopic Data of this compound

| Property | Description | Reference(s) |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMSO, and dimethylformamide. | - |

| Spectral Data | ||

| ¹H NMR | Data available | [3][4][5] |

| ¹³C NMR | Data available | [1][3][6] |

| Mass Spectrometry (MS) | Base peak at m/z 93; other significant peaks at m/z 91, 77, 41, and 39. | [1] |

| Infrared (IR) Spectroscopy | Data available | [4] |

Experimental Protocols

This section details methodologies for the isolation, purification, analysis, and chemical transformation of this compound.

Isolation and Purification

2.1.1. Isolation by Steam Distillation of Essential Oils

This compound is typically isolated from essential oils of various plants.[2] Steam distillation is a common method for extracting essential oils from plant material.

-

Procedure:

-

The plant material (e.g., leaves, twigs) is placed in a distillation flask with water.

-

Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture is then cooled in a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a receiving flask.

-

The essential oil, being immiscible with water, can then be separated.

-

2.1.2. Purification by Fractional Distillation

Fractional distillation can be employed to separate this compound from other components of the essential oil based on differences in their boiling points.

-

Procedure:

-

The crude essential oil is heated in a distillation flask connected to a fractionating column.

-

As the mixture boils, the vapor rises through the column. The component with the lower boiling point (in this case, often other monoterpenes before this compound) will vaporize more readily and move up the column.

-

The vapor is then condensed and collected. By carefully controlling the temperature, different fractions containing enriched components can be collected. For this compound, the fraction distilling around 163-165 °C is collected.[3]

-

2.1.3. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be utilized.[7]

-

General Procedure:

-

An analytical HPLC method is first developed to achieve good separation of this compound from other components.

-

This method is then scaled up to a preparative scale by using a larger column and higher flow rates.

-

The essential oil sample is injected onto the preparative column.

-

The eluent is monitored, and the fraction containing this compound is collected as it elutes from the column.[8][9][10][11]

-

Analytical Methods

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound in essential oil samples.

-

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., SLB®-5ms).

-

Oven Temperature Program: An initial temperature of 50 °C, ramped to 200 °C at a rate of 3 °C/min.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Identification: this compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum. The mass spectrum of this compound typically shows a base peak at m/z 93 and other characteristic fragments.[1]

-

2.2.2. Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust method for the quantification of this compound.

-

Procedure:

-

Similar chromatographic conditions to GC-MS can be used.

-

Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

-

Chemical Reactions

2.3.1. Ozonolysis

Ozonolysis of this compound results in the cleavage of the exocyclic double bond.[12]

-

General Procedure:

-

This compound is dissolved in a suitable solvent (e.g., dichloromethane, methanol) and cooled to a low temperature (e.g., -78 °C).[13]

-

A stream of ozone is bubbled through the solution until the reaction is complete (indicated by a color change).

-

The resulting ozonide is then worked up under reductive or oxidative conditions to yield the desired carbonyl compounds.[13]

-

2.3.2. Reaction with Hydroxyl Radicals

The reaction of this compound with hydroxyl radicals has been studied in atmospheric chemistry.[14] This reaction can be performed in a smog chamber.

-

Experimental Setup:

2.3.3. Isomerization

This compound can be isomerized to α-thujene in the presence of an alkali metal and a primary or secondary amine.[15]

-

Procedure:

-

React this compound with 0.2 to 0.5 molar equivalents of an alkali metal (e.g., lithium) and 0.3 to 0.8 molar equivalents of a primary or secondary amine (e.g., ethylenediamine).[15]

-

The reaction can be carried out with or without a nonpolar solvent at a temperature of 120° to 160° C for 3 to 8 hours.[15]

-

The reaction mixture is then cooled and poured into ice-cold water to decompose the alkali metal amide.[15]

-

2.3.4. Hydrogenation

The exocyclic double bond of this compound can be selectively hydrogenated.[16]

-

Procedure:

2.3.5. Epoxidation

The double bond of this compound can be converted to an epoxide.

-

General Procedure using H₂O₂:

Biosynthesis of this compound

This compound is biosynthesized from geranyl pyrophosphate (GPP).[2] The key enzyme in this pathway is this compound synthase.[2] The process involves the ionization of GPP, followed by isomerization and cyclization to form the characteristic bicyclic structure of this compound.[2]

Caption: Biosynthesis pathway of this compound from Geranyl Pyrophosphate.

References

- 1. This compound | C10H16 | CID 18818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. (+)-Sabinene | C10H16 | CID 10887971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(3387-41-5) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. agilent.com [agilent.com]

- 10. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 11. warwick.ac.uk [warwick.ac.uk]

- 12. ACP - Atmospheric photooxidation and ozonolysis of this compound: reaction rate coefficients, product yields, and chemical budget of radicals [acp.copernicus.org]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. researchgate.net [researchgate.net]

- 15. US4374292A - Process for preparing α-thujene - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Sustainable catalytic protocols for the solvent free epoxidation and anti -dihydroxylation of the alkene bonds of biorenewable terpene feedstocks usin ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03208H [pubs.rsc.org]

Technical Guide: Identification and Quantification of Sabinene in Carrot Seed and Black Pepper Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying sabinene, a natural bicyclic monoterpene, in the essential oils of carrot seed (Daucus carota) and black pepper (Piper nigrum). This compound is a significant contributor to the aromatic profile of these oils and is under investigation for its various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3]

Quantitative Analysis of this compound

This compound concentration can vary significantly based on the plant's cultivar, geographical origin, harvest time, and extraction method.[4][5][6] The following tables summarize the quantitative data reported in various scientific studies.

Table 1: this compound Concentration in Carrot Seed (Daucus carota) Essential Oil

| Plant Subspecies | Geographic Origin | This compound Concentration (%) |

| Daucus carota L. ssp. carota (Wild) | Serbia | 40.9% |

| Daucus carota L. ssp. sativus (Cultivated) | Serbia | 19.6% |

| Daucus carota L. ssp. carota (Wild) | Lithuania | 28.2% - 37.5% |

| Daucus carota L. ssp. carota (Wild) | Poland | 18.0% |

| Daucus carota L. ssp. carota (Wild) | Austria | 21.5% - 46.6% |

Data sourced from multiple studies.[6][7][8][9]

Table 2: this compound Concentration in Black Pepper (Piper nigrum) Essential Oil

| Cultivar / Condition | Geographic Origin | This compound Concentration (%) |

| 'Thevanmundi' | Kerala, India | 4.5% - 16.2% |

| 'Valiakaniakadan' | Kerala, India | 12.9% - 17.1% |

| 'Kottanadan' | Kerala, India | 11.2% - 22.6% |

| 'Cheriakaniakadan' | Kerala, India | 9.7% - 22.3% |

| Supercritical CO2 Extraction | Not Specified | 13.63% |

| Hydrodistillation (HD) | Not Specified | 13.19% |

| Various Origins (Excluding China/Malaysia) | 9 Major Countries | > 0.2% |

| Various Origins (China/Malaysia) | China, Malaysia | < 0.2% |

Data compiled from several analytical studies.[4][5][10][11]

Experimental Protocol: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the most effective and widely used technique for the separation, identification, and quantification of volatile compounds like this compound in complex essential oil mixtures.[12][13]

2.1 Essential Oil Extraction: Hydrodistillation

-

Plant Material Preparation: Weigh a specific amount (e.g., 50-100 g) of dried plant material (crushed carrot seeds or black pepper fruits).[14]

-

Apparatus Setup: Place the material into a round-bottom flask and add distilled water (e.g., 500 mL). Connect the flask to a Clevenger-type apparatus.[14]

-

Distillation: Heat the flask for a set duration (e.g., 3 hours) to allow for the co-distillation of water and volatile oil.[14]

-

Collection: The essential oil, being less dense than water, will accumulate as a separate layer in the collection tube of the apparatus.

-

Drying and Storage: Collect the oil and dry it over anhydrous sodium sulfate. Store the final oil in a sealed vial at 4°C.[15]

2.2 GC-MS Analysis Protocol

-

Sample Preparation: Dilute a small volume (e.g., 1 µL) of the extracted essential oil in a suitable solvent like methanol or hexane (e.g., 1 mL).[15]

-

Injection: Inject 1 µL of the diluted sample into the GC-MS system.[15]

-

Gas Chromatography Conditions:

-

Mass Spectrometry Conditions:

2.3 Compound Identification

-

Mass Spectra Matching: The mass spectrum of each separated compound is compared against established spectral libraries, such as NIST and Wiley.[16]

-

Retention Index (RI) Comparison: The retention index of the peak corresponding to this compound is calculated and compared with literature values for confirmation, especially to differentiate it from isomers with similar mass spectra.[17][18]

-

Co-injection (Optional): For definitive identification, co-inject the essential oil sample spiked with a pure this compound standard to observe peak enhancement.[17]

Visualized Workflows and Pathways

3.1 Experimental Workflow for this compound Identification The following diagram illustrates the complete workflow from sample preparation to final data analysis for the identification of this compound.

Caption: A flowchart detailing the key stages for identifying this compound in essential oils.

3.2 Biosynthesis Pathway of this compound this compound is biosynthesized in plants from the common terpenoid precursor, geranyl pyrophosphate (GPP).[19] The key transformation is catalyzed by the enzyme this compound synthase (SabS).[20][21]

Caption: The enzymatic conversion of Geranyl Pyrophosphate (GPP) to this compound.

References

- 1. This compound, 3387-41-5 [thegoodscentscompany.com]

- 2. foreverest.net [foreverest.net]

- 3. Phytochemical Repurposing of Natural Molecule: this compound for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Secure Verification [cer.ihtm.bg.ac.rs]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Piper nigrum Oil - Determination of Selected Terpenes for Quality Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. scitepress.org [scitepress.org]

- 16. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. This compound - Wikipedia [en.wikipedia.org]

- 20. Biosynthesis and production of this compound: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Sabinene: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabinene, a bicyclic monoterpene found in various plants, has emerged as a promising natural compound with a wide spectrum of therapeutic properties. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of this compound in drug discovery and development. We delve into its demonstrated anti-inflammatory, antioxidant, antimicrobial, neuroprotective, and anticancer activities. This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes its mechanisms of action through signaling pathway diagrams, offering a valuable resource for the scientific community.

Introduction

This compound is a naturally occurring bicyclic monoterpene found in the essential oils of numerous plant species, including Holm oak, Norway spruce, and spices like black pepper and nutmeg.[1] Its characteristic spicy and woody aroma has led to its use in the fragrance industry. Beyond its aromatic properties, a growing body of research has highlighted the diverse pharmacological activities of this compound, positioning it as a molecule of significant interest for therapeutic applications. This guide aims to provide an in-depth technical analysis of its biological effects and underlying mechanisms.

Therapeutic Properties of this compound

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. Studies have shown its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[2] The anti-inflammatory action is thought to occur through the inhibition of inflammatory compound production.[1] Research on the essential oil of Chamaecyparis obtusa, rich in this compound, has shown inhibition of inducible nitric oxide synthase (iNOS) expression and the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in lipopolysaccharide (LPS)-induced macrophages.[3]

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to cellular protection against oxidative stress.[1] Antioxidants neutralize free radicals, unstable molecules that can damage cells.[1] this compound's antioxidant potential has been demonstrated to provide considerable protection from oxidative deterioration.[1] It has been shown to decrease the generation of oxidative stress and reduce the activities of antioxidant enzymes like glutathione S-transferase and catalase in yeast cells.[4] In starved myotubes, this compound was found to decrease the increased levels of reactive oxygen species (ROS).[5]

Antimicrobial and Antifungal Activity

This compound has shown a broad spectrum of antimicrobial activity against various pathogens. Essential oils containing this compound have demonstrated moderate action against bacteria such as Streptococcus, Influenzae, Campylobacter, and E. coli.[1][6] It has also been found to be effective against dermatophytes and Cryptococcus neoformans.[1] Furthermore, this compound has been shown to reduce the growth and biofilm formation of Streptococcus mutans, a bacterium associated with dental cavities.[1]

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties. It has been shown to modulate the inflammatory response in the brain by downregulating the expression of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) during neuronal stress.[7] In preclinical models of Parkinson's disease, this compound administration improved motor function and reduced neuroinflammation, potentially by protecting dopaminergic neurons from degeneration.[8]

Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties. It has been investigated for its effects on non-small cell lung cancer (NSCLC) cells, where it was found to decrease cell viability and colony growth.[9] In combination with terpinen-4-ol, this compound hydrate enhanced the inhibition of tumor growth in vitro and in vivo, partly through the downregulation of survivin.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the therapeutic effects of this compound.

Table 1: Antimicrobial Activity of this compound Hydrate

| Microorganism | Assay Type | Result (MIC in mg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | Broth Macro-dilution | 0.0312 | [11] |

| Staphylococcus aureus | Broth Macro-dilution | 0.0625 | [11] |

| Escherichia coli | Broth Macro-dilution | 0.125 | [11] |

| Candida albicans | Broth Macro-dilution | 0.125 | [11] |

| Candida krusei | Broth Macro-dilution | 0.25 | [11] |

| Candida parapsilosis | Broth Macro-dilution | 0.75 |[11] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Ear Edema | TPA-induced in mice | This compound (0.32 µl/ml) | Prevents increases in nitrite production | [12] |

| iNOS Expression | LPS-induced RAW 264.7 cells | This compound (200 µg/mL) | Inhibition of iNOS expression | [3] |

| Cytokine Production | LPS-induced RAW 264.7 cells | this compound (200 µg/mL) | Reduction of IL-1β, IL-6, IL-27, GM-CSF, and IL-1ra |[3] |

Table 3: Effects of this compound on Skeletal Muscle Atrophy

| Cell Line/Model | Condition | Treatment | Effect | Reference |

|---|---|---|---|---|

| L6 Myotubes | Starvation | This compound (10-300 µM) | Dose-dependent recovery of myotube diameter | [13] |

| L6 Myotubes | Starvation | This compound (300 µM) | Diminished MuRF-1 expression | [14] |

| L6 Myotubes | Starvation | This compound (300 µM) | Attenuated p38 MAPK and ERK1/2 phosphorylation | [14] |

| Fasted Rats | In vivo | this compound (6.4 mg/kg, p.o.) | Reduced muscle fiber atrophy and MuRF-1 expression |[14] |

Experimental Protocols

Anti-inflammatory Activity Assay (Mouse Ear Edema)

This protocol is based on the tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.

-

Animals: Male Swiss mice (25-30 g) are used.

-

Induction of Edema: A solution of TPA (2.5 µg) in acetone (20 µL) is topically applied to the inner and outer surfaces of the right ear of each mouse.

-

Treatment: Thirty minutes after TPA application, the test substance (this compound, dissolved in a suitable vehicle like 50% ethanol) is applied topically to both sides of the ear (e.g., at doses of 0.075, 1.25, 2.5, and 5.0 mg/ear). A vehicle control group and a positive control group (e.g., indomethacin at 0.25 mg/ear) are included.

-

Measurement: Ear thickness is measured using a digital micrometer before TPA application and at specified time points after (e.g., 4 and 24 hours).

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: [(A - B) / A] * 100, where A is the mean increase in ear thickness in the control group and B is the mean increase in ear thickness in the treated group.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared. A series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) are also prepared in methanol.

-

Assay Procedure:

-

To a test tube, add a specific volume of the this compound solution (e.g., 1 mL).

-

Add a specific volume of the DPPH solution (e.g., 2 mL).

-

The mixture is shaken vigorously and allowed to stand at room temperature in the dark for a specified time (e.g., 30 minutes).

-

A control is prepared using methanol instead of the this compound solution.

-

-

Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (broth with inoculum, no this compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., A549 for lung cancer) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

MAPK/MuRF-1 Signaling Pathway in Skeletal Muscle Atrophy

This compound has been shown to prevent skeletal muscle atrophy by inhibiting the ROS-mediated MAPK/MuRF-1 pathway.[5][14] Starvation-induced oxidative stress (increased ROS) leads to the phosphorylation and activation of p38 MAPK and ERK1/2. These activated MAPKs, in turn, upregulate the expression of the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF-1), a key regulator of muscle protein degradation. This compound intervenes by reducing ROS levels, thereby inhibiting the downstream phosphorylation of p38 and ERK1/2 and subsequently suppressing MuRF-1 expression, ultimately leading to the preservation of muscle mass.[5][13]

Caption: this compound inhibits the ROS-mediated MAPK/MuRF-1 pathway.

Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating signaling pathways such as the MAPK and JAK/STAT pathways in immune cells like macrophages. Upon stimulation with LPS, these pathways are activated, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the phosphorylation of JNK and p38, key components of the MAPK pathway.[3] While direct inhibition of the JAK/STAT pathway by isolated this compound requires further detailed investigation, essential oils containing this compound have been shown to inhibit this pathway.[3] This inhibition leads to a reduction in the expression of iNOS and pro-inflammatory cytokines like IL-1β and IL-6.

Caption: this compound's anti-inflammatory mechanism of action.

Conclusion and Future Directions

This compound demonstrates a remarkable range of therapeutic activities, supported by a growing body of scientific evidence. Its anti-inflammatory, antioxidant, antimicrobial, neuroprotective, and anticancer properties make it a compelling candidate for further investigation in drug discovery and development. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways, provides a solid foundation for targeted therapeutic strategies.

Future research should focus on:

-

In-depth Mechanistic Studies: Further unraveling the precise molecular targets and signaling cascades affected by this compound.

-

Preclinical In Vivo Studies: Comprehensive evaluation of the efficacy and safety of this compound in animal models of various diseases.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic potential.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.

This technical guide provides a solid starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The compiled data, protocols, and mechanistic insights are intended to facilitate and inspire further research into this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK-MuRF-1 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. This compound confers protection against cerebral ischemia in rats: potential roles of antioxidants, anti-inflammatory effects, and astrocyte-neurotrophic support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Lipopolysaccharide-Induced Memory Decline by Enhancing Cholinergic Function, Decreasing Molybdenum Enzymes, and Suppressing Oxidative Stress and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 10. texaschildrens.org [texaschildrens.org]

- 11. In Situ Antimicrobial Properties of this compound Hydrate, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C10H16 | CID 18818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK–MuRF-1 Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Sabinene's Pungent Signature: A Technical Guide to its Aromatic Contribution in Spices

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabinene, a bicyclic monoterpene, is a pivotal contributor to the characteristic aroma of numerous spices, imparting warm, woody, peppery, and citrus-like notes. This technical guide provides an in-depth analysis of this compound's role in the aroma profiles of key spices, supported by quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic and sensory perception pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the chemical and sensory properties of natural flavor compounds.

Introduction

This compound (C₁₀H₁₆) is a natural bicyclic monoterpene that is a significant constituent of the essential oils of many plants, including a variety of spices.[1][2] Its characteristic aroma is described as warm, oily-peppery, woody-herbaceous, and spicy.[3] This terpene is a key contributor to the spiciness of black pepper and is a major component of carrot seed oil.[1][4] this compound also occurs in nutmeg, cardamom, cloves, marjoram, and sage, among other spices.[2][5][6] Understanding the quantitative contribution and sensory impact of this compound is crucial for flavor science, food technology, and the development of new pharmaceutical and nutraceutical products.

Quantitative Analysis of this compound in Spices

The concentration of this compound in the essential oils of spices can vary significantly depending on the spice's origin, cultivar, and processing methods. The following table summarizes the quantitative data for this compound content in black pepper, nutmeg, and cardamom essential oils, as determined by gas chromatography-mass spectrometry (GC-MS).

| Spice | Botanical Name | This compound Concentration (%) in Essential Oil | Reference(s) |

| Black Pepper | Piper nigrum | 2.98 - 30.65 | [7][8][9][10] |

| Nutmeg | Myristica fragrans | 19.66 - 42.3 | [6][11][12][13] |

| Cardamom | Elettaria cardamomum | 1.5 - 13.50 | [1][3][14][15] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

This protocol outlines a general method for the quantitative analysis of this compound in spice essential oils.

Objective: To separate, identify, and quantify this compound in a given essential oil sample.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5)

-

Helium (carrier gas)

-

Essential oil sample

-

This compound standard (for identification and quantification)

-

Solvent (e.g., hexane)

-

Autosampler

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil in hexane (e.g., 1% v/v).

-

GC-MS Instrument Setup:

-

Injector Temperature: 250 °C

-

Split Ratio: 1:15 to 1:50

-

Carrier Gas Flow Rate: 1.0 - 1.4 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60-70 °C, hold for 1-3 minutes.

-

Ramp rate 1: Increase to 125-150 °C at 3-5 °C/min.

-

Ramp rate 2: Increase to 240-280 °C at 10-20 °C/min, hold for 2-5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Scan Range: m/z 35-500 amu

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of the this compound standard and reference libraries (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns.

-

Quantification: Determine the relative percentage of this compound by integrating the peak area of this compound and dividing it by the total peak area of all identified compounds. For absolute quantification, a calibration curve using the this compound standard is required.

Sensory Evaluation of this compound's Aroma Contribution

This protocol describes a method for assessing the aromatic contribution of this compound using a trained sensory panel.

Objective: To characterize the aroma profile of this compound and its contribution to the overall aroma of a spice.

Materials and Equipment:

-

Trained sensory panel (8-12 members)

-

Odor-free sensory evaluation booths

-

Glass sniffing jars with lids

-

This compound standard (diluted in an odorless solvent like mineral oil)

-

Spice essential oil containing this compound

-

Aroma-free air for purging

-

Aroma reference standards for training (e.g., black pepper, pine, lemon)

-

Data collection software or forms

Procedure:

-

Panelist Training: Train panelists on the aroma profile of this compound using the diluted standard. Use reference standards to help them identify and scale the intensity of specific aroma attributes (e.g., peppery, woody, citrusy).

-

Sample Preparation: Prepare samples by placing a small amount of the diluted this compound standard and the spice essential oil on separate filter paper strips inside the sniffing jars.

-

Evaluation:

-

Panelists will first evaluate the aroma of the this compound standard to refresh their memory of its characteristic notes.

-

Panelists will then evaluate the aroma of the spice essential oil.

-

Using a descriptive analysis questionnaire, panelists will rate the intensity of various aroma attributes (e.g., peppery, woody, citrusy, spicy, warm) on a labeled magnitude scale (e.g., 0-10).

-

-

Data Analysis: Analyze the sensory data to determine the mean intensity ratings for each attribute for both the this compound standard and the spice essential oil. This will allow for a comparison and an assessment of this compound's contribution to the overall aroma profile of the spice. Statistical analysis (e.g., ANOVA) can be used to determine significant differences.

Biosynthesis and Sensory Perception Pathways

This compound Biosynthesis

This compound is synthesized in plants from geranyl pyrophosphate (GPP) through the action of the enzyme this compound synthase.[1] GPP itself is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are products of the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways.

Olfactory Perception of this compound

The perception of this compound's aroma is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific human olfactory receptor for this compound has not been definitively identified, it is known that monoterpenes like this compound activate a family of G-protein coupled receptors.[4][16] This activation triggers a downstream signaling cascade, leading to the generation of a nerve impulse that is transmitted to the brain for processing and perception of the aroma.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound in spices.

Conclusion

This compound is a critical aroma compound that significantly shapes the sensory profiles of many important spices. Its warm, peppery, and woody characteristics are highly valued in the food and fragrance industries. The quantitative data and experimental protocols provided in this guide offer a robust framework for the accurate analysis and sensory characterization of this compound. Further research into the specific olfactory receptors and the synergistic effects of this compound with other volatile compounds will continue to advance our understanding of its complex role in flavor perception and its potential applications in drug development and other fields.

References

- 1. salvatorebattaglia.com.au [salvatorebattaglia.com.au]

- 2. ScenTree - this compound (CAS N° 3387-41-5 / 2009-00-9 / 10408-16-9) [scentree.co]

- 3. Frontiers | Essential Oil Profile Diversity in Cardamom Accessions From Southern India [frontiersin.org]

- 4. Monoterpene (-)-citronellal affects hepatocarcinoma cell signaling via an olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Composition of Piper nigrum L. Cultivar Guajarina Essential Oils and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Volatiles of Black Pepper Fruits (Piper nigrum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nutmeg ( Myristica fragrans Houtt.) essential oil: A review on its composition, biological, and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

- 15. Chemical and Biological Evaluation of Essential Oils from Cardamom Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential role of terpenes in recovery from olfactory dysfunction with olfactory training: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sabinene in Sage (Salvia spp.) by Gas Chromatography with Flame Ionization Detection (GC-FID)

Introduction

Sage (Salvia spp.) is a genus of plants in the mint family, Lamiaceae, and is utilized extensively in the culinary, fragrance, and pharmaceutical industries. The essential oil of sage is a complex mixture of volatile compounds, with its composition varying based on the species, geographical origin, and harvesting time. Sabinene, a bicyclic monoterpene, is a significant component of many sage species' essential oils and contributes to their characteristic aroma. Accurate quantification of this compound is crucial for quality control, authentication of sage varieties, and for research into the pharmacological properties of sage essential oils.

This application note provides a detailed protocol for the quantification of this compound in sage using Gas Chromatography with Flame Ionization Detection (GC-FID). The described method is robust, reliable, and suitable for researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation: Hydrodistillation of Sage Essential Oil

This protocol describes the extraction of essential oil from dried sage leaves using a Clevenger-type apparatus.

Materials:

-

Dried sage leaves

-

Distilled water

-

Clevenger-type hydrodistillation apparatus

-

Heating mantle

-

Round bottom flask (2 L)

-

Condenser

-

Collecting vessel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh approximately 100 g of dried sage leaves and place them into the 2 L round bottom flask.

-

Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

-

Set up the Clevenger-type apparatus, connecting the flask to the still head and the condenser. Ensure all joints are properly sealed.

-

Circulate cold water through the condenser.

-

Turn on the heating mantle and bring the water to a boil.

-

Continue the distillation for 3 hours, collecting the distillate in the separator of the Clevenger apparatus.

-

Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.

-

Carefully collect the separated essential oil layer from the collection arm of the Clevenger apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried essential oil to a sealed glass vial and store at 4°C in the dark until GC-FID analysis.

GC-FID Analysis

This protocol outlines the instrumental parameters for the quantification of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 GC (or equivalent)

-

Detector: Flame Ionization Detector (FID)

-

Column: HP-5ms (5% phenyl)-polydimethylsiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness[1]

-

Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min[1]

-

Injector Temperature: 250°C[1]

-

Detector Temperature: 280°C[2]

-

Oven Temperature Program:

-

Injection Volume: 1 µL

-

Split Ratio: 40:1

-

Solvent: n-hexane

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in n-hexane.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 20 to 350 mg/L.[3][4][5]

Sample Preparation:

-

Dilute the extracted sage essential oil (from section 2.1) in n-hexane to bring the expected this compound concentration within the calibration range. A dilution of 1:100 (v/v) is often a suitable starting point.

Analysis Procedure:

-

Inject the prepared calibration standards into the GC-FID system to generate a calibration curve.

-

Inject the diluted sage essential oil sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

-

Integrate the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

The following table summarizes quantitative data for this compound found in various Salvia species from the literature.

| Salvia Species | This compound Concentration (%) | Analytical Method | Reference |

| Salvia officinalis | 21.2 | GC-MS/FID | [3] |

| Salvia sclarea | 3.3 | GC-MS | [6] |

| Salvia aramiensis | 1.47 | GC/MS | [7] |

| Salvia fruticosa | 0.19 | GC/MS | [7] |

| Salvia tomentosa | 0.34 | GC/MS | [7] |

Method Validation Parameters

A rapid GC-FID method for the determination of this compound and other terpenes in sage essential oil has been reported with the following validation parameters.[3][4][5]

| Parameter | Value |

| Linear Range | 28 - 342 mg/L[3][4][5] |

| Correlation Coefficient (r²) | 0.9993 - 1.0000[3][4][5] |

| Limit of Detection (LOD) | 0.02 - 0.9 mg/L[3][4][5] |

| Limit of Quantification (LOQ) | 0.08 - 3.0 mg/L[3][4][5] |

| Analytical Precision (RSD) | 0.6 - 0.9%[3][4] |

Conclusion

The GC-FID method detailed in this application note is a reliable and efficient technique for the quantification of this compound in sage essential oil. The sample preparation via hydrodistillation is a classic and effective method for obtaining high-quality essential oil for analysis. Adherence to the specified chromatographic conditions and proper method validation will ensure accurate and reproducible results, which are essential for quality assessment and research in the fields of natural products, pharmaceuticals, and fragrance development.

References

- 1. The Chemotaxonomy of Common Sage (Salvia officinalis) Based on the Volatile Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. A rapid GC-FID method for determination of this compound, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Microbial Production of Sabinene in E. coli: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial production of sabinene, a bicyclic monoterpene with applications in flavors, fragrances, and as a precursor for advanced biofuels, using engineered Escherichia coli. The following sections outline the metabolic pathways, genetic engineering strategies, experimental protocols, and quantitative data to guide research and development in this area.

Introduction to this compound Biosynthesis in E. coli

This compound is a naturally occurring monoterpene that is not natively produced by E. coli. Its biosynthesis in engineered E. coli relies on the introduction of heterologous pathways to convert central metabolites into the target molecule. The core strategy involves harnessing the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and directing their flux towards this compound. Two primary pathways for IPP and DMAPP synthesis have been successfully utilized in E. coli for this compound production: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and a heterologous mevalonate (MVA) pathway.[1][2] From IPP and DMAPP, the enzyme geranyl diphosphate synthase (GPPS) catalyzes the formation of geranyl diphosphate (GPP), the direct precursor for monoterpenes. Finally, a specific this compound synthase (SabS) converts GPP to this compound.[1][3]

Metabolic Engineering Strategies

Effective microbial production of this compound in E. coli hinges on strategic metabolic engineering to enhance the precursor supply, introduce the this compound-specific synthesis pathway, and improve host tolerance to the final product.

Precursor Supply Enhancement

E. coli naturally utilizes the MEP pathway for the synthesis of IPP and DMAPP. While this pathway can be engineered for improved flux, studies have shown that introducing a heterologous MVA pathway from organisms like Saccharomyces cerevisiae can lead to significantly higher monoterpene production.[3][4] The MVA pathway is often preferred as it can bypass the native regulation of the MEP pathway and provide a more robust supply of precursors. The production of this compound has been shown to be 20-fold higher when using the MVA pathway compared to the MEP pathway.[3]

Heterologous this compound Biosynthesis Pathway

The core of this compound production lies in the expression of two key enzymes:

-

Geranyl Diphosphate Synthase (GPPS): This enzyme condenses one molecule of IPP and one molecule of DMAPP to form GPP. GPPS from various sources, such as Abies grandis (AgGPPS), has been successfully used.[1][5]

-

This compound Synthase (SabS): This enzyme catalyzes the final cyclization of GPP to form this compound. SabS from plants like Salvia pomifera has proven effective in engineered E. coli.[1][5]

These genes are typically codon-optimized for expression in E. coli and cloned into suitable expression plasmids under the control of inducible promoters (e.g., T7 or trc promoters).

Improving Host Tolerance

A significant limitation in microbial production of monoterpenes is their toxicity to the host organism. This compound can disrupt cell membranes, leading to growth inhibition and reduced productivity. Adaptive Laboratory Evolution (ALE) has been a successful strategy to enhance E. coli's tolerance to this compound.[1][6] This involves serially passaging the E. coli strain in media with gradually increasing concentrations of this compound, selecting for mutants with improved survival and growth. Furthermore, transcriptomic and genomic analysis of evolved strains has identified specific genes that, when overexpressed, can confer increased tolerance. Key genes identified to improve this compound tolerance in E. coli BL21(DE3) include:

-

ybcK : A gene from the DLP12 prophage region.

-

ygiZ : An inner membrane protein gene.

-

scpA : A methylmalonyl-CoA mutase gene.[1]

Overexpression of these genes has been shown to significantly increase this compound tolerance and production.[1]

Quantitative Data on this compound Production

The following tables summarize the quantitative data from various studies on this compound production in engineered E. coli.

Table 1: this compound Production in Engineered E. coli Strains

| Strain | Precursor Pathway | Key Genes Expressed | Culture Condition | Titer (mg/L) | Productivity | Yield | Reference |

| E. coli BL21(DE3) | MEP | AgGPPS2, SpSabS1 | Shake Flask | ~2.2 | Not Reported | Not Reported | [2] |

| E. coli BL21(DE3) | MVA | AgGPPS2, SpSabS1 | Shake Flask | 44.74 | Not Reported | Not Reported | [2] |

| E. coli BL21(DE3) | MVA | AgGPPS2, SpSabS1 | Optimized Shake Flask | 82.18 | Not Reported | Not Reported | [2] |

| E. coli BL21(DE3) | MVA | AgGPPS2, SpSabS1 | Fed-batch | 2650 | 0.018 g/h/g DCW | 3.49% (g this compound/g glycerol) | [2] |

| E. coli BL21(DE3) (Parental) | MVA | AgGPPS2, SpSabS1 | Shake Flask | 22.76 | Not Reported | Not Reported | [1][5] |

| E. coli XYF(DE3) (ALE) | MVA | AgGPPS2, SpSabS1 | Shake Flask | 191.76 | Not Reported | Not Reported | [1][5] |

Table 2: Effect of Gene Overexpression on this compound Tolerance in E. coli BL21(DE3)

| Gene Overexpressed | Increase in this compound Tolerance (%) | Reference |

| ybcK | 127.7 | [1] |

| ygiZ | 71.1 | [1] |

| scpA | 75.4 | [1] |

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the microbial production of this compound in E. coli.

Protocol 1: Construction of a this compound-Producing E. coli Strain

This protocol describes the general steps for constructing an E. coli strain capable of producing this compound using a two-plasmid system for the MVA pathway and the this compound synthesis genes.

Materials:

-

E. coli BL21(DE3) competent cells

-

Plasmids containing the MVA pathway genes (e.g., pTrcLower)[5]

-

Plasmids containing the GPPS and SabS genes (e.g., pHB7)[5]

-

LB agar plates with appropriate antibiotics

-

LB broth with appropriate antibiotics

-

Standard molecular biology reagents and equipment for plasmid transformation

Procedure:

-

Co-transform E. coli BL21(DE3) competent cells with the MVA pathway plasmid and the GPPS/SabS plasmid using a standard heat-shock or electroporation protocol.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.

-

Incubate the plates overnight at 37°C.

-

Pick individual colonies and inoculate them into 5 mL of LB broth containing the selective antibiotics.

-

Incubate the liquid cultures overnight at 37°C with shaking (200 rpm).

-

Perform plasmid DNA isolation and restriction digestion or PCR to verify the presence of the correct plasmids in the transformed colonies.

-

Prepare glycerol stocks of the verified clones for long-term storage at -80°C.

Protocol 2: Shake-Flask Fermentation for this compound Production

This protocol details the conditions for small-scale this compound production in shake flasks.

Materials:

-

This compound-producing E. coli strain

-

Fermentation medium (e.g., LB or a defined medium supplemented with a carbon source like glucose or glycerol) with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

-

Cyclohexane or dodecane

-

Shake flasks (baffled flasks are recommended)

-

Incubator shaker

Procedure:

-

Inoculate 50 mL of fermentation medium in a 250 mL shake flask with an overnight culture of the this compound-producing strain to an initial OD600 of ~0.1.

-

Incubate the culture at 37°C with shaking at 200 rpm.

-

Monitor the cell growth by measuring the OD600 periodically.

-

When the OD600 reaches 0.6-0.9, induce protein expression by adding IPTG to a final concentration of 0.1 mM.[5]

-

Reduce the incubation temperature to 30°C and continue shaking at 200 rpm.[5]

-

After 24 hours of induction, add a 10% (v/v) overlay of an organic solvent like cyclohexane to capture the volatile this compound.[5]

-

Continue the incubation for an additional 16-24 hours.

-

After the fermentation is complete, harvest the culture and proceed with this compound extraction and quantification.

Protocol 3: Fed-Batch Fermentation for High-Titer this compound Production

For higher production titers, a fed-batch fermentation strategy is employed. This protocol provides a general outline.

Materials:

-

This compound-producing E. coli strain

-

Bioreactor with controls for pH, temperature, and dissolved oxygen (DO)

-

Batch fermentation medium

-

Feeding medium (concentrated carbon source like glycerol, and other necessary nutrients)

-

IPTG stock solution

-

Organic solvent for in-situ extraction (e.g., dodecane)

Procedure:

-

Prepare and sterilize the bioreactor with the initial batch medium.

-

Inoculate the bioreactor with a seed culture grown to a suitable cell density.

-

Maintain the fermentation parameters at optimal levels (e.g., 37°C, pH controlled at a setpoint, and DO maintained above a certain percentage through agitation and aeration).

-

Once the initial carbon source in the batch medium is depleted (often indicated by a sharp increase in DO), initiate the feeding of the concentrated nutrient solution. The feeding rate can be controlled to maintain a desired specific growth rate.

-

When the culture reaches a high cell density (e.g., OD600 of 10-12), induce with IPTG.[2]

-

After induction, the temperature may be lowered (e.g., to 30°C) to improve protein folding and this compound production.

-

An organic solvent overlay can be added to the fermenter for in-situ product recovery.

-

Monitor this compound production by sampling the organic phase over time.

-

The fermentation is typically run for 48-72 hours post-induction.[2]

Protocol 4: this compound Extraction and Quantification

This protocol describes the extraction of this compound from the culture and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fermentation culture with organic overlay

-

Centrifuge

-

Gas Chromatograph with a Mass Spectrometer (GC-MS)

-

GC column suitable for terpene analysis (e.g., DB-5MS)[5]

-

This compound standard for calibration curve

-

Micropipettes and vials

Procedure:

-